molecular formula C14H12FNO2 B12855220 Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate

Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12855220
M. Wt: 245.25 g/mol
InChI Key: VYXFOKMDARXQOI-UHFFFAOYSA-N
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Description

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methyl ester group, an amino group, and a fluoro substituent on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4’-amino-3-chloro[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-amino-3-bromo[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-amino-3-iodo[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 4’-amino-3’-fluoro[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 3-(4-amino-3-fluorophenyl)benzoate

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8H,16H2,1H3

InChI Key

VYXFOKMDARXQOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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